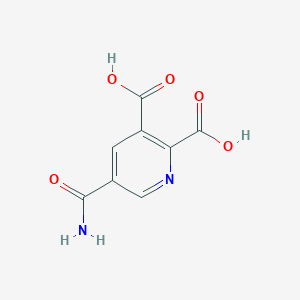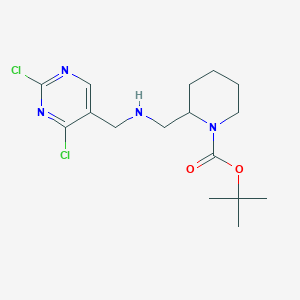
5-Carbamoylpyridine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carbamoylpyridine-2,3-dicarboxylic acid is an organic compound with a pyridine ring substituted with a carbamoyl group and two carboxylic acid groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoylpyridine-2,3-dicarboxylic acid typically involves the carboxylation of pyridine derivatives. One common method is the reaction of pyridine with carbon dioxide in the presence of a catalyst under high pressure and temperature conditions. Another approach involves the use of metal-organic frameworks to facilitate the carboxylation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Carbamoylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride facilitate substitution reactions.
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-Carbamoylpyridine-2,3-dicarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-carbamoylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression.
Comparison with Similar Compounds
Pyridine-2,3-dicarboxylic acid: Lacks the carbamoyl group, making it less versatile in certain applications.
Pyridine-3,5-dicarboxylic acid: Different substitution pattern, leading to distinct chemical properties and reactivity.
Uniqueness: 5-Carbamoylpyridine-2,3-dicarboxylic acid’s unique combination of functional groups allows for diverse chemical reactions and applications, setting it apart from other pyridine derivatives .
Properties
Molecular Formula |
C8H6N2O5 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
5-carbamoylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6N2O5/c9-6(11)3-1-4(7(12)13)5(8(14)15)10-2-3/h1-2H,(H2,9,11)(H,12,13)(H,14,15) |
InChI Key |
KVZOMANWIFKHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12831519.png)
![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)





![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)




